2-(2-methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide
2-(2-methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0998969
InChI:
InChI=1S/C20H21N3O4S2/c1-3-17(27-18-7-5-4-6-14(18)2)19(24)22-15-8-10-16(11-9-15)29(25,26)23-20-21-12-13-28-20/h4-13,17H,3H2,1-2H3,(H,21,23)(H,22,24)
SMILES:
CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2)OC3=CC=CC=C3C
Molecular Formula:
C20H21N3O4S2
Molecular Weight:
431.5 g/mol
2-(2-methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide
CAS No.:
Cat. No.: VC0998969
Molecular Formula: C20H21N3O4S2
Molecular Weight: 431.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H21N3O4S2 |
|---|---|
| Molecular Weight | 431.5 g/mol |
| IUPAC Name | 2-(2-methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide |
| Standard InChI | InChI=1S/C20H21N3O4S2/c1-3-17(27-18-7-5-4-6-14(18)2)19(24)22-15-8-10-16(11-9-15)29(25,26)23-20-21-12-13-28-20/h4-13,17H,3H2,1-2H3,(H,21,23)(H,22,24) |
| Standard InChI Key | LTYPNAISDXMFTK-UHFFFAOYSA-N |
| SMILES | CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2)OC3=CC=CC=C3C |
| Canonical SMILES | CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2)OC3=CC=CC=C3C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator